molecular formula C6H13NO B1296631 (2-Methylpyrrolidin-2-yl)methanol CAS No. 955029-45-5

(2-Methylpyrrolidin-2-yl)methanol

Cat. No. B1296631
M. Wt: 115.17 g/mol
InChI Key: BJOWRJDUPYOCEU-UHFFFAOYSA-N
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Description

“(2-Methylpyrrolidin-2-yl)methanol” is an amino alcohol formed by the reduction of the amino acid proline . It is also a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .


Synthesis Analysis

The synthesis of “(2-Methylpyrrolidin-2-yl)methanol” involves the ring construction from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of “(2-Methylpyrrolidin-2-yl)methanol” is C6H13NO . Its InChI code is 1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3 . The molecular weight is 115.17 g/mol .


Physical And Chemical Properties Analysis

“(2-Methylpyrrolidin-2-yl)methanol” has a molecular weight of 115.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 115.099714038 g/mol . The topological polar surface area is 32.3 Ų .

Scientific Research Applications

Chiral Catalysis and Asymmetric Autocatalysis

(2-Methylpyrrolidin-2-yl)methanol has shown potential in the field of chiral catalysis and asymmetric autocatalysis. For example, its derivatives, such as Diphenyl(1-methylpyrrolidin-2-yl)methanol (DPMPM), have been used as chiral catalysts in the addition of dialkylzincs to various aldehydes. This process yields secondary alcohols with high enantiomeric excesses, demonstrating the compound's effectiveness in enantio- and chemoselective catalysis (Soai & Shibata, 1997).

Polymer Synthesis

The anionic polymerization of derivatives like (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate can produce optically active polymers. These polymers exhibit a helical conformation and are capable of undergoing reversible helix-helix transitions in methanol solutions containing acid. Such properties highlight the compound's utility in creating polymers with specific optical activities (Okamoto, Nakano, Ono, & Hatada, 1991).

Organic Synthesis

The compound and its derivatives are useful in organic synthesis. For instance, the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. This illustrates the compound's role in constructing complex molecules, where it acts as an aryl donor and an N-protecting group (Evans, 2007).

Asymmetric Synthesis

(2-Methylpyrrolidin-2-yl)methanol derivatives have been used in asymmetric synthesis. For example, the reaction of meso-2,4-hexadien-1,6-dial Fe(CO)3 complex with alkylzincs in the presence of (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl) methanol proceeded with high enantiotopic group- and face-selectivity, demonstrating its utility in producing optically active complexes (Takemoto et al., 1996).

Catalytic Asymmetric Addition

The compound has been evaluated for its role in the catalytic asymmetric addition of organozinc reagents to aldehydes. Studies show that using certain derivatives of (2-Methylpyrrolidin-2-yl)methanol can achieve enantioselectivity up to 98.4% in these reactions. This underscores its potential as a chiral ligand in asymmetric synthesis (Wang et al., 2008).

Safety And Hazards

“(2-Methylpyrrolidin-2-yl)methanol” has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H227, H315, H319, H335 . The precautionary statements are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The pyrrolidine ring, which is a part of “(2-Methylpyrrolidin-2-yl)methanol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on “(2-Methylpyrrolidin-2-yl)methanol” could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWRJDUPYOCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305610
Record name 2-Methyl-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyrrolidin-2-yl)methanol

CAS RN

955029-45-5
Record name 2-Methyl-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955029-45-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-pyrrolidinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyrrolidin-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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